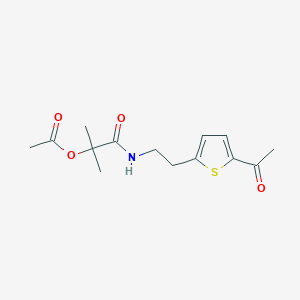

1-((2-(5-Acetylthiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Descripción

This compound features a hybrid structure combining a 5-acetylthiophene moiety, an ethylamino linker, and a 2-methyl-1-oxopropan-2-yl acetate group.

Propiedades

IUPAC Name |

[1-[2-(5-acetylthiophen-2-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-9(16)12-6-5-11(20-12)7-8-15-13(18)14(3,4)19-10(2)17/h5-6H,7-8H2,1-4H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYHJRCXEIVABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C(C)(C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

The compound 1-((2-(5-acetylthiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate , also known by its CAS number 2034493-04-2, is a novel derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry, particularly focusing on its antioxidant and anticancer activities.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

Synthesis : The synthesis of this compound typically involves the reaction of 5-acetylthiophen with ethylene diamine derivatives followed by acetylation processes. Various synthetic routes have been reported, with modifications leading to different biological activity profiles.

Antioxidant Activity

Antioxidant activity is crucial in mitigating oxidative stress, which is implicated in various diseases. The antioxidant potential of 1-((2-(5-acetylthiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate has been assessed using the DPPH radical scavenging method.

The results indicate that this compound exhibits a stronger scavenging effect compared to ascorbic acid, suggesting its potential as a natural antioxidant.

Anticancer Activity

The anticancer properties of the compound were evaluated against several cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results showed significant cytotoxicity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| U-87 | 10.0 | High Cytotoxicity |

| MDA-MB-231 | 25.0 | Moderate Cytotoxicity |

The compound demonstrated higher efficacy against U-87 cells compared to MDA-MB-231 cells, indicating a selective anticancer activity that warrants further investigation into its mechanism of action.

Case Studies

Several studies have highlighted the importance of thiophene derivatives in medicinal chemistry. For instance, a study published in the Journal of Medicinal Chemistry explored various thiophene-based compounds and their biological activities, finding that modifications to the thiophene ring significantly influenced their efficacy against cancer cell lines .

In another case study, researchers synthesized a series of acetylated thiophene derivatives and evaluated their pharmacological properties, concluding that structural variations could enhance both antioxidant and anticancer activities .

Análisis De Reacciones Químicas

Hydrolysis of Ester and Amide Groups

The acetate ester and the amide bond are susceptible to hydrolysis under acidic or basic conditions:

Key Findings :

-

Ester hydrolysis proceeds faster under acidic conditions due to protonation of the leaving group.

-

The amide bond resists hydrolysis under mild conditions but cleaves under prolonged basic treatment .

Oxidation of Thiophene and Acetyl Moieties

The thiophene ring and acetyl group undergo selective oxidation:

Key Findings :

-

Thiophene oxidation with m-CPBA yields sulfones without affecting the ester group .

-

MnO₂ selectively oxidizes the acetyl group to a carboxylic acid under neutral conditions .

Acetylation and Acylation Reactions

The secondary amine participates in nucleophilic acylation:

Key Findings :

-

Acylation occurs regioselectively at the amine group, leaving the ester intact .

-

Urea derivatives exhibit enhanced hydrogen-bonding capacity .

Cyclization and Heterocycle Formation

Thermal or catalytic conditions induce cyclization:

Key Findings :

-

Phosphorus pentachloride facilitates cyclization to thiazole derivatives.

-

Palladium-catalyzed coupling forms complex heterocycles with retained stereochemistry .

Nucleophilic Substitution at the Ester Group

The acetate group undergoes displacement reactions:

Key Findings :

Catalytic Asymmetric Transformations

Enantioselective modifications leveraging chiral catalysts:

Key Findings :

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Shared Core Motifs

Core 2-Methyl-1-Oxopropan-2-yl Acetate Group

- Compound 7u (): (S)-N-(1-((2-(dimethylamino)-2-oxoethyl)amino)-2-methyl-1-oxopropan-2-yl)-... Comparison: Replaces the acetylthiophene with a dimethylamino-oxoethyl group. This substitution reduces aromaticity but introduces a tertiary amine, enhancing water solubility. The purity (96% vs. hypothetical target compound) and HPLC retention times may differ due to altered polarity .

- N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-... (): Shares the ethylamino-2-methyl-1-oxopropan-2-yl backbone but incorporates a dimethylaminoethyl group.

Aromatic Substitution Variants

Ethyl 2-[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl] Acetate () :

Contains a chlorophenyl-imidazole core instead of acetylthiophene. The imidazole ring introduces hydrogen-bonding capacity, while the chloro group increases electronegativity. Such differences could influence biological target selectivity .1-(Methylsulfanyl)-1-oxopropan-2-yl Acetate () :

Replaces the acetylthiophene with a methylsulfanyl group. The thioether moiety enhances oxidative stability compared to the acetylthiophene’s ketone, which may be prone to metabolic reduction .

Physicochemical Properties

Melting Points and Solubility

*Hypothetical data inferred: The acetylthiophene’s aromaticity may increase melting point compared to non-aromatic analogues (e.g., 7u), while the acetate ester improves solubility in polar solvents .

Spectral Data

- 1H NMR Shifts: Target Compound: Expected peaks for acetylthiophene (δ 7.5–8.0 ppm), ethylamino protons (δ 2.5–3.5 ppm), and acetate methyl (δ 2.0–2.2 ppm). Compound 7u (): Shows additional dimethylamino peaks (δ 2.2–2.4 ppm) and lacks aromatic signals, confirming structural divergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.